molecular formula C16H24Br2N2 B1606892 Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide CAS No. 64047-58-1

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide

Cat. No.: B1606892
CAS No.: 64047-58-1
M. Wt: 404.2 g/mol
InChI Key: KXQOFXMOHFZTQD-UHFFFAOYSA-L
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Description

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is a quaternary ammonium compound with the molecular formula C16H24Br2N2. This compound is known for its unique structure, which includes a methylisoquinolinium moiety linked to a trimethylammonium group via a propyl chain. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of 1-methylisoquinoline with 3-bromopropyltrimethylammonium bromide under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 1-methylisoquinoline and 3-bromopropyltrimethylammonium bromide.

    Reaction Conditions: The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol, under reflux for several hours.

    Isolation: The product is isolated by filtration and purified through recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Mixing: Reactants are continuously mixed in a flow reactor.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: The product is purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

    Reduction: Reduction reactions can modify the isoquinolinium ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMSO or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Oxidized forms of the nitrogen atoms, potentially leading to N-oxides.

    Reduction Products: Reduced isoquinolinium derivatives.

Scientific Research Applications

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is utilized in various fields:

    Chemistry: As a phase transfer catalyst in organic synthesis.

    Biology: In studies of ion channel modulation and neurotransmitter release.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological membranes and ion channels. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can modulate the activity of ion channels and receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium Bromide: Similar quaternary ammonium structure but lacks the isoquinolinium moiety.

    Benzyltrimethylammonium Chloride: Contains a benzyl group instead of the isoquinolinium ring.

    N-Methylpyridinium Iodide: Features a pyridinium ring instead of isoquinolinium.

Uniqueness

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is unique due to its combination of the isoquinolinium ring and the trimethylammonium group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and ion channels.

Properties

IUPAC Name

trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQOFXMOHFZTQD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982232
Record name 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-58-1
Record name Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
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Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
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Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
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Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
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Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
Reactant of Route 6
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide

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